4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 862977-08-0
VCID: VC11895152
InChI: InChI=1S/C14H18N2OS/c1-2-17-11-7-6-8-12-13(11)15-14(18-12)16-9-4-3-5-10-16/h6-8H,2-5,9-10H2,1H3
SMILES: CCOC1=C2C(=CC=C1)SC(=N2)N3CCCCC3
Molecular Formula: C14H18N2OS
Molecular Weight: 262.37 g/mol

4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole

CAS No.: 862977-08-0

Cat. No.: VC11895152

Molecular Formula: C14H18N2OS

Molecular Weight: 262.37 g/mol

* For research use only. Not for human or veterinary use.

4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole - 862977-08-0

Specification

CAS No. 862977-08-0
Molecular Formula C14H18N2OS
Molecular Weight 262.37 g/mol
IUPAC Name 4-ethoxy-2-piperidin-1-yl-1,3-benzothiazole
Standard InChI InChI=1S/C14H18N2OS/c1-2-17-11-7-6-8-12-13(11)15-14(18-12)16-9-4-3-5-10-16/h6-8H,2-5,9-10H2,1H3
Standard InChI Key NEJNRLZCQHFZMK-UHFFFAOYSA-N
SMILES CCOC1=C2C(=CC=C1)SC(=N2)N3CCCCC3
Canonical SMILES CCOC1=C2C(=CC=C1)SC(=N2)N3CCCCC3

Introduction

Structural and Chemical Properties

Molecular Architecture

The benzothiazole scaffold consists of a fused benzene and thiazole ring system. In 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole, the 4-position is substituted with an ethoxy group (-OCH2CH3), while the 2-position bears a piperidin-1-yl moiety. This configuration introduces steric and electronic modifications that influence reactivity and biological interactions.

Molecular Formula: C14H17N2OS
Molecular Weight: 277.37 g/mol
Key Functional Groups:

  • Benzothiazole core (aromatic system with sulfur and nitrogen heteroatoms)

  • Ethoxy group (electron-donating substituent)

  • Piperidine ring (aliphatic amine contributing to basicity)

Spectral Characterization

While direct spectral data for 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole are scarce, analogous compounds provide insights into expected characteristics:

Spectral TechniqueExpected Features
1H NMR- Aromatic protons in δ 6.8–8.2 ppm range
- Ethoxy CH2 at δ 1.3–1.5 ppm (triplet) and δ 3.8–4.1 ppm (quartet)
- Piperidine protons at δ 1.4–2.8 ppm
13C NMR- Benzothiazole carbons: 120–160 ppm
- Piperidine carbons: 20–50 ppm
- Ethoxy carbons: 14–65 ppm
IR- C-S stretching at 600–700 cm⁻¹
- C=N (thiazole) at 1550–1600 cm⁻¹
- Piperidine N-H at 3300–3500 cm⁻¹

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole typically involves multistep protocols, as evidenced by analogous benzothiazole derivatives :

  • Benzothiazole Core Formation:

    • Condensation of 2-aminothiophenol with carbonyl precursors under acidic conditions.

    • For 4-ethoxy substitution, ethoxy groups are often introduced via nucleophilic aromatic substitution or Ullmann-type couplings .

  • Piperidine Incorporation:

    • Reaction of 2-chlorobenzothiazole intermediates with piperidine in the presence of a base (e.g., K2CO3) at elevated temperatures .

Example Synthesis (Adapted from ):

  • Step 1: Synthesis of 4-ethoxy-1,3-benzothiazol-2-amine via cyclization of 4-ethoxyaniline with thiourea.

  • Step 2: Chlorination at the 2-position using PCl5 to yield 2-chloro-4-ethoxy-1,3-benzothiazole.

  • Step 3: Nucleophilic substitution with piperidine in DMF at 80°C for 12 hours.

Yield: ~65–75% (based on analogous reactions) .

CompoundMIC (μg/mL)Target Pathogens
Benzothiazole 310.125–64S. aureus, MRSA, VISA
Derivative 36<0.125A. baumannii, P. aeruginosa

Mechanistic studies attribute this activity to gyrase and topoisomerase IV inhibition .

Neuroprotective Effects

Multitarget benzothiazole derivatives exhibit:

  • AChE inhibition (IC50: 6.7 µM)

  • MAO-B inhibition (IC50: 1.6 µM)
    These activities position 4-ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole as a candidate for Alzheimer’s disease research.

Comparative Analysis with Analogues

Feature4-Ethoxy-2-(piperidin-1-yl)-1,3-benzothiazole4-Methoxy-7-morpholin-1,3-benzothiazole
SubstituentsEthoxy (4), piperidine (2)Methoxy (4), morpholine (7)
Molecular Weight277.37 g/mol320.42 g/mol
BioactivityPredicted antiviral/antibacterialDocumented kinase inhibition

Challenges and Future Directions

  • Synthetic Optimization: Improving yields via microwave-assisted or flow chemistry approaches.

  • ADMET Profiling: Addressing high plasma protein binding (>95%) observed in analogues .

  • Target Validation: Elucidating interactions with viral proteases or neurodegenerative disease targets.

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